4-Chloro-1H-imidazo[4,5-c]pyridine basic properties
4-Chloro-1H-imidazo[4,5-c]pyridine basic properties
An In-Depth Technical Guide to the Basic Properties of 4-Chloro-1H-imidazo[4,5-c]pyridine
Abstract
4-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, an isomer of chlorinated purines, positions it as a versatile scaffold for synthesizing a wide array of biologically active molecules. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, reactivity, and applications. We delve into the causality behind its synthetic routes and its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, data summaries, and safety information are provided to support researchers and drug development professionals in leveraging this important chemical entity.
Core Physicochemical Properties
4-Chloro-1H-imidazo[4,5-c]pyridine is a solid at room temperature, typically appearing as a pale beige to pale brown powder.[1] Its core properties are fundamental to its handling, reactivity, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClN₃ | [2][3][4] |
| Molecular Weight | 153.57 g/mol | [2][3][4] |
| CAS Number | 2770-01-6 | [3][4][5] |
| Melting Point | 179-181 °C | [1] |
| Boiling Point | 455.4±25.0 °C (Predicted) | [1] |
| Density | 1.531±0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.93±0.40 (Predicted) | [1] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | [1] |
| XLogP3 | 1.4 | [2] |
Synthesis and Reactivity: A Versatile Building Block
The utility of 4-Chloro-1H-imidazo[4,5-c]pyridine stems from its synthetic accessibility and the reactivity of its chloro-substituent, which serves as a handle for molecular elaboration.
Synthesis
The most common and efficient synthesis involves the cyclization of a diaminopyridine precursor. The choice of a one-pot reaction with trimethyl orthoformate and an acid catalyst provides a direct and high-yielding route to the imidazo[4,5-c]pyridine core.
Caption: Synthesis workflow for 4-Chloro-1H-imidazo[4,5-c]pyridine.
Detailed Experimental Protocol: Synthesis from 2-Chloro-3,4-diaminopyridine [6]
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Rationale: This protocol leverages the reaction of a 1,2-diamine (on the pyridine ring) with an orthoformate, which serves as a one-carbon source, to construct the imidazole ring. Concentrated hydrochloric acid acts as a catalyst for the condensation and subsequent cyclization. The product's limited solubility in the reaction mixture allows for a simple isolation by filtration.
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Step-by-Step Methodology:
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To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).
-
At room temperature, slowly add concentrated hydrochloric acid (3 mL) dropwise to the mixture with stirring.
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Continue stirring the mixture overnight at room temperature. A significant amount of solid precipitate will form.
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Collect the precipitated solid by filtration.
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Wash the filter cake with petroleum ether to remove residual reagents and byproducts.
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Dry the collected solid to obtain the crude 4-Chloro-1H-imidazo[4,5-c]pyridine. The product is often of sufficient purity for subsequent steps, or it can be further purified if necessary.
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Core Reactivity
The chemical behavior of 4-Chloro-1H-imidazo[4,5-c]pyridine is dominated by the chloro-substituent at the C4 position. The electron-withdrawing nature of the fused aromatic ring system makes this position highly susceptible to nucleophilic attack.[7][8] This reactivity is the cornerstone of its application as a scaffold in discovery chemistry.
Caption: Key reaction pathways for 4-Chloro-1H-imidazo[4,5-c]pyridine.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
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Rationale: The C4-chloro group is an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various nitrogen-based nucleophiles, a common strategy for building libraries of potential drug candidates. The reaction can be performed under conventional heating or accelerated using microwave irradiation.[9]
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Step-by-Step Methodology (Microwave-Assisted):
-
In a microwave-safe vial, combine 4-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq), the desired primary or secondary amine (1.0-1.5 eq), and a suitable solvent (e.g., DMSO, ethanol).
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If the amine is a secondary amine or used as a salt, an auxiliary base (e.g., K₂CO₃, DIPEA, 2.0 eq) may be required to neutralize the generated HCl.[9]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 120-180 °C) for a duration determined by reaction monitoring (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
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Isolate the product by precipitation upon adding water, followed by filtration, or by extraction with an appropriate organic solvent.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
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Protocol 2: General Procedure for Suzuki Cross-Coupling
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Rationale: The Suzuki coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[10] It allows for the attachment of a wide variety of aryl or alkyl groups (from boronic acids) to the C4 position, significantly increasing molecular complexity.[11] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[10][12]
-
Step-by-Step Methodology:
-
To a reaction vessel, add 4-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq), the desired aryl or alkyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water).
-
Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
-
Applications in Medicinal Chemistry
The 1H-imidazo[4,5-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[13][14]
-
Antiviral Agents: This scaffold is a key component in compounds with potent antiviral activity. For instance, 4-Chloro-1H-imidazo[4,5-c]pyridine is a documented reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit antiviral properties.[5]
-
Kinase Inhibitors: Derivatives have been identified as inhibitors of various kinases, including Protein Kinase B (Akt), which is a crucial node in cell signaling pathways related to cancer.[13]
-
Receptor Antagonists: The scaffold has been used to develop A2A adenosine receptor antagonists.[13]
-
Other Therapeutic Areas: The imidazo[4,5-c]pyridine core has been explored for a wide range of other pharmacological activities, including anti-HCV, antifungal, antitumor, and antihypertensive effects.[13] By adjusting the basicity (pKa) of nitrogen atoms within the scaffold, researchers can optimize cellular activity while minimizing undesirable effects like sequestration in tissues.[15]
Analytical & Spectroscopic Profile
Characterization of 4-Chloro-1H-imidazo[4,5-c]pyridine and its derivatives relies on standard analytical techniques.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS-ESI) is used for exact mass confirmation. The expected protonated molecule [M+H]⁺ has a calculated m/z of 154.0166, which closely matches experimental values.[5][6]
-
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in a solvent like DMSO-d₆), one would expect to see signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the fused ring system, along with a broad singlet for the N-H proton of the imidazole ring.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C4) would be expected to appear in a characteristic region for chlorinated aromatic carbons.
Safety and Handling
Proper handling of 4-Chloro-1H-imidazo[4,5-c]pyridine is essential due to its potential hazards.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles with side-shields or a face shield.[17][18]
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[17]
-
-
First Aid:
-
If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[17]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Rinse mouth and immediately call a poison center or doctor.[17]
-
-
Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Keep the container tightly closed.
References
-
PubChem. (n.d.). chloro-1H-imidazo(4,5-c)pyridine. Retrieved from [Link]
-
Krasavin, M., et al. (2018). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Retrieved from [Link]
-
Kamal, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
Khan, F. A. (2017, August 7). Nucleophilic substitution of pyridine [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sović, I., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Retrieved from [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved from [Link]
-
Arbuckle, W., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE | 2770-01-6 [amp.chemicalbook.com]
- 2. chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE | 2770-01-6 [chemicalbook.com]
- 6. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
